N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide
Overview
Description
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exert its pharmacological effects through the inhibition of enzymes and the scavenging of free radicals. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been reported to interact with cellular membranes and alter their fluidity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is also readily available and relatively inexpensive compared to other compounds. However, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has some limitations for use in lab experiments. It may exhibit low solubility in certain solvents, which may limit its use in certain assays. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exhibit toxicity at high concentrations, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One potential area of research is the development of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide-based drugs for the treatment of various diseases. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit promising pharmacological properties, and further studies may help to identify its potential therapeutic applications. Another area of research is the elucidation of the mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. Understanding how N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide exerts its pharmacological effects may help to identify new targets for drug development. Finally, further studies may be needed to evaluate the safety and toxicity of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide in vivo, which may help to determine its potential for clinical use.
Scientific Research Applications
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to possess antimicrobial, antitumor, and antioxidant activities. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(20(24)23-22-13-15-6-4-9-17(21)12-15)25-19-11-5-8-16-7-2-3-10-18(16)19/h2-14H,1H3,(H,23,24)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDVVRHZWWEDPZ-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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